molecular formula C24H26FN3O4S B10805209 N-(2,3-Dimethylcyclohexyl)-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(2,3-Dimethylcyclohexyl)-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10805209
M. Wt: 471.5 g/mol
InChI Key: NULDWJDISQXNFP-UHFFFAOYSA-N
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Description

This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, characterized by a quinoline core substituted with a carboxamide group at position 3, a sulfamoyl group at position 6, and a 2,3-dimethylcyclohexyl moiety at the N-position. Its structural complexity suggests a focus on optimizing pharmacokinetic properties, including solubility and metabolic stability, through strategic substitution patterns.

Properties

Molecular Formula

C24H26FN3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H26FN3O4S/c1-14-6-5-9-20(15(14)2)27-24(30)18-13-26-21-11-10-16(12-17(21)23(18)29)33(31,32)28-22-8-4-3-7-19(22)25/h3-4,7-8,10-15,20,28H,5-6,9H2,1-2H3,(H,26,29)(H,27,30)

InChI Key

NULDWJDISQXNFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F

Origin of Product

United States

Biological Activity

N-(2,3-Dimethylcyclohexyl)-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial and anticancer properties. This article explores the biological activities of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Quinoline ring system
  • Functional Groups :
    • Sulfamoyl group (enhances solubility and biological activity)
    • Carboxamide group (influences binding interactions)
    • Fluorophenyl substituent (potentially increases potency)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The process often includes:

  • Formation of the quinoline scaffold.
  • Introduction of the sulfamoyl and carboxamide groups through nucleophilic substitution reactions.
  • Characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm structure.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Mechanism of Action : Induction of apoptosis in cancer cells via oxidative stress pathways.
  • Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), and others.

In a comparative study, this compound exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin but with a distinct mechanism that warrants further investigation for optimization .

Antibacterial Activity

Quinoline derivatives are also recognized for their antibacterial properties. The biological evaluation against various bacterial strains revealed:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Results : The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MIC) indicating effectiveness against Gram-positive bacteria but less so against Gram-negative strains .

Case Studies

StudyCompoundActivityResults
Shinde et al. (2021)Various quinoline derivativesAnticancerSignificant activity against MDA-MB-231; compound 6j most effective
Rathod et al. (2021)Quinoline carboxamidesAntibacterialModerate activity against S. aureus; best MIC found for compound 6h

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets:

  • Target Proteins : Carbonic anhydrase I and protein kinase A.
  • Findings : The compound exhibited favorable binding interactions suggesting potential as a lead compound for drug development .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Analysis

The target compound shares structural similarities with several derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamides but differs in key substituents:

  • Sulfamoyl Group: Compared to 6-(N-(3-Methoxyphenyl)sulfamoyl)-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (), the substitution of 2-fluorophenyl (electron-withdrawing) in place of 3-methoxyphenyl (electron-donating) may alter electronic density, affecting target binding or metabolic stability .

Molecular Weight and Formula

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₅H₂₇FN₄O₄S (est.) ~506.6 (est.) 2,3-Dimethylcyclohexyl, 2-fluorophenyl sulfamoyl
6-(N-(3-Methoxyphenyl)sulfamoyl)-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide C₂₄H₂₇N₃O₅S 469.55 2-Methylcyclohexyl, 3-methoxyphenyl sulfamoyl
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide C₂₆H₃₅N₃O₂ 422 Adamantyl (bulky hydrophobic group), pentyl chain
N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide C₁₈H₁₇N₂O₄ 324.33 2,4-Dimethoxyphenyl (polar substituents)

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • The 2,3-dimethylcyclohexyl group in the target compound likely increases lipophilicity compared to analogues with smaller alkyl or polar substituents (e.g., 2-methylcyclohexyl in or methoxyphenyl in ). This could enhance membrane permeability but reduce aqueous solubility .
  • The 2-fluorophenyl sulfamoyl group may improve metabolic stability compared to methoxyphenyl analogues, as fluorine often reduces oxidative metabolism .

Binding Affinity and Selectivity

  • Kinase Inhibition: The 4-oxo-1,4-dihydroquinoline scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR). Bulkier substituents (e.g., adamantyl in ) may enhance selectivity by filling hydrophobic pockets, while polar groups (e.g., methoxy in ) might improve solubility but reduce affinity .
  • Antimicrobial Activity : Sulfamoyl-containing derivatives (e.g., and target compound) could target bacterial dihydrofolate reductase (DHFR), with fluorine enhancing potency against resistant strains .

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